![molecular formula C15H9Cl2N3OS B2589910 (E)-3-(2,5-dichlorothiophen-3-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile CAS No. 476643-11-5](/img/structure/B2589910.png)
(E)-3-(2,5-dichlorothiophen-3-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile
Description
(E)-3-(2,5-dichlorothiophen-3-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C15H9Cl2N3OS and its molecular weight is 350.22. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of novel compounds incorporating thiophene and benzimidazole units, such as "(E)-3-(2,5-dichlorothiophen-3-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile", often involves facile and convenient synthetic routes. These methods enable the formation of complex structures that could be used for further chemical transformations or as intermediates in the synthesis of more complex molecules. For instance, the work by Mabkhot, Kheder, and Al-Majid on the synthesis of thieno[2,3-b]-thiophene derivatives showcases the versatility of such compounds in creating diverse chemical architectures (Mabkhot, Kheder, & Al-Majid, 2010).
Potential Applications in Material Science
Compounds containing thiophene and benzimidazole moieties, similar to "(E)-3-(2,5-dichlorothiophen-3-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile", could have applications in material science, particularly in the development of novel polymeric materials. The synthesis of copolymers containing carbazole and their investigation for electrochromic properties by Aydın and Kaya demonstrates the potential of such compounds in creating materials with unique electronic properties (Aydın & Kaya, 2013).
Applications in Catalysis
The unique structural features of compounds like "(E)-3-(2,5-dichlorothiophen-3-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile" may offer catalytic properties, especially in reactions involving the formation or cleavage of C-S, S-H, and S-S bonds. The research by Schaub et al. on nickel(0) NHC complexes, for instance, highlights the potential of such compounds in facilitating various bond cleavage reactions, indicating their utility in catalytic applications (Schaub, Backes, Plietzsch, & Radius, 2009).
Potential Medicinal Chemistry Applications
While specific research on the medicinal applications of "(E)-3-(2,5-dichlorothiophen-3-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile" is not directly available, compounds with similar structures have been explored for their biological activities. For example, the study of xanthine oxidase inhibitory properties and anti-inflammatory activity of thiazol-4-ones by Smelcerovic et al. demonstrates the potential therapeutic applications of structurally complex molecules incorporating heterocyclic units (Smelcerovic et al., 2015).
properties
IUPAC Name |
(Z)-3-(2,5-dichlorothiophen-3-yl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3OS/c1-20-11-5-3-2-4-10(11)19-15(20)9(7-18)13(21)8-6-12(16)22-14(8)17/h2-6,21H,1H3/b13-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYRGFAJDDAHNJ-LCYFTJDESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=C(C3=C(SC(=C3)Cl)Cl)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C(/C3=C(SC(=C3)Cl)Cl)\O)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801323811 | |
Record name | (Z)-3-(2,5-dichlorothiophen-3-yl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801323811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49676586 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-3-(2,5-dichlorothiophen-3-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile | |
CAS RN |
476643-11-5 | |
Record name | (Z)-3-(2,5-dichlorothiophen-3-yl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801323811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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